molecular formula C23H21N3O4 B2451199 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 2034546-77-3

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2451199
CAS No.: 2034546-77-3
M. Wt: 403.438
InChI Key: UTKYTORFYKUBEK-UHFFFAOYSA-N
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Description

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxazolidinone ring, a phenylethyl group, and a naphthalenylmethyl urea moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, starting with the preparation of the oxazolidinone ring. This can be achieved through the cyclization of amino acids or amino alcohols with carbonyl compounds. The phenylethyl group is then introduced via Friedel-Crafts alkylation or other suitable methods. Finally, the naphthalenylmethyl urea moiety is attached through a urea formation reaction, often involving the reaction of an amine with an isocyanate.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced, but may include the use of strong acids or bases, as well as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, this compound can be used in the development of new materials, catalysts, and pharmaceuticals.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a valuable tool for studying enzyme mechanisms, protein-ligand interactions, and cellular processes.

    Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases, such as cancer, infections, and neurological disorders.

    Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to changes in cellular function and behavior. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea can be compared to other compounds with similar structural features, such as:

    Oxazolidinones: These compounds share the oxazolidinone ring and are often used as antibiotics (e.g., linezolid).

    Phenylethylamines: Compounds with a phenylethyl group are common in pharmaceuticals and psychoactive substances (e.g., amphetamines).

    Naphthalenylmethyl Ureas: These compounds may have applications in agriculture as herbicides or pesticides.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications not found in other compounds.

Biological Activity

1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound notable for its unique molecular structure and potential biological activities. With the molecular formula C23H24N4O4, this compound features an oxazolidinone ring, a phenylethyl group, and a naphthylmethyl substituent. This structural combination suggests a variety of possible interactions with biological targets, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C23H24N4O4
Key Functional Groups Oxazolidinone ring, phenylethyl group, naphthylmethyl group
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies indicate that this compound may exert its effects by inhibiting enzymes involved in critical signaling pathways related to cell proliferation and survival. The oxazolidinone moiety is known for its ability to stabilize certain conformations of proteins, potentially enhancing the binding affinity to target enzymes.

Potential Therapeutic Applications

Research into similar compounds suggests that derivatives of urea often exhibit significant biological activities including:

  • Anticancer Properties : Compounds with similar structures have demonstrated efficacy against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines.
  • Antimicrobial Activity : Urea derivatives are often explored for their potential in combating bacterial infections.

Anticancer Activity

A study investigating the anticancer properties of structurally related compounds revealed that certain urea derivatives inhibited the growth of human cancer cell lines. Specifically, compounds featuring an oxazolidinone structure demonstrated enhanced cytotoxicity compared to their analogs lacking this moiety.

Anti-inflammatory Effects

In vitro assays have shown that similar compounds can reduce the production of inflammatory mediators in macrophages. The presence of the oxazolidinone ring appears to play a crucial role in modulating immune responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

Compound Molecular Formula Biological Activity
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(4-methoxyphenyl)ureaC19H19N3O5Anti-inflammatory properties
1-(2-(2,4-Dioxooxazolidin-3-yl)-1-phenylethyl)-3-(thiophen-2-yl)ureaC20H20N4O3SAnticancer and antimicrobial activities
1-(2-(2-Oxooxazolidin-3-yl)-ethyl)-4-methylphenylureaC17H18N2O3Antimicrobial properties

Properties

IUPAC Name

1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c27-21-15-30-23(29)26(21)14-20(17-8-2-1-3-9-17)25-22(28)24-13-18-11-6-10-16-7-4-5-12-19(16)18/h1-12,20H,13-15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKYTORFYKUBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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